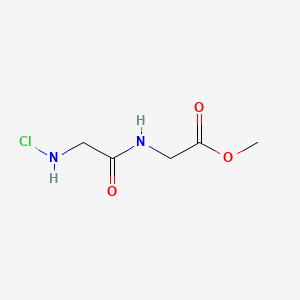
Glycylglycine methyl ester hci
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycylglycine methyl ester hydrochloride is a derivative of glycylglycine, which is the simplest dipeptide formed by two glycine molecules. This compound is known for its role in peptide synthesis and its utility in various biochemical applications. Glycylglycine methyl ester hydrochloride is particularly valued for its ability to act as a buffer in biological systems and its involvement in the synthesis of more complex peptides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glycylglycine methyl ester hydrochloride can be synthesized by treating glycine with two equivalents of trimethylsilyl chloride, followed by the addition of methanol . This reaction yields glycine methyl ester, which is then converted to its hydrochloride form upon treatment with hydrochloric acid . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability and purity of the final product.
Industrial Production Methods
In industrial settings, the production of glycylglycine methyl ester hydrochloride involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, continuous monitoring of reaction parameters, and efficient purification techniques to obtain high yields of the compound. The use of advanced technologies ensures the consistency and quality of the product, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
Glycylglycine methyl ester hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form glycylglycine and methanol.
Transesterification: Catalyzed by enzymes like papain, this reaction involves the exchange of the ester group with another alcohol.
Amidation: The ester group can be converted to an amide group under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.
Transesterification: Requires the presence of an enzyme like papain and an alcohol.
Amidation: Involves the use of ammonia or an amine under controlled temperature and pH conditions.
Major Products Formed
Hydrolysis: Glycylglycine and methanol.
Transesterification: New ester compounds depending on the alcohol used.
Amidation: Glycylglycine amide.
Wissenschaftliche Forschungsanwendungen
Glycylglycine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic compounds.
Biology: Acts as a buffer in biological systems, maintaining pH stability in various biochemical assays.
Medicine: Employed in the development of diagnostic tools, such as immunoassays for detecting viral infections.
Industry: Utilized in the production of recombinant proteins, enhancing their solubility and stability.
Wirkmechanismus
The mechanism of action of glycylglycine methyl ester hydrochloride involves its ability to participate in peptide bond formation and hydrolysis reactions. In biological systems, it acts as a buffer, maintaining the pH within a specific range. The compound interacts with various molecular targets, including enzymes and receptors, facilitating biochemical reactions and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycine methyl ester hydrochloride: Another derivative of glycine, used in similar applications but with different chemical properties.
Glycylglycine N-methylamide: An amide counterpart of glycylglycine methyl ester, with distinct conformational properties and solvation characteristics.
Uniqueness
Glycylglycine methyl ester hydrochloride is unique due to its dual role as a peptide precursor and a buffer. Its ability to enhance the solubility of recombinant proteins and its involvement in various biochemical reactions make it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C5H9ClN2O3 |
|---|---|
Molekulargewicht |
180.59 g/mol |
IUPAC-Name |
methyl 2-[[2-(chloroamino)acetyl]amino]acetate |
InChI |
InChI=1S/C5H9ClN2O3/c1-11-5(10)3-7-4(9)2-8-6/h8H,2-3H2,1H3,(H,7,9) |
InChI-Schlüssel |
VFWLXGDXXXBRGU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CNC(=O)CNCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



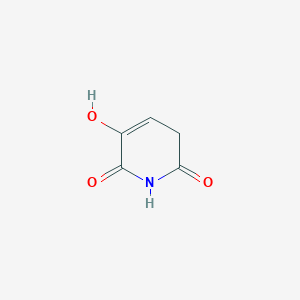
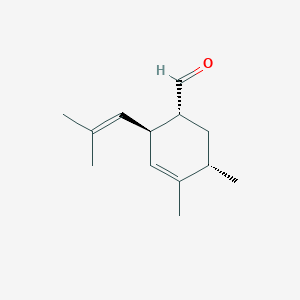

![3-[6-(Trifluoromethyl)-3-indolyl]propanoic Acid](/img/structure/B13729348.png)

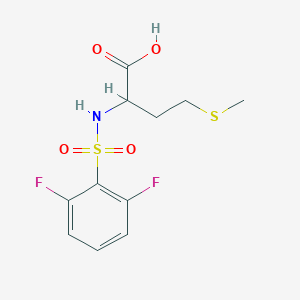
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-phenyl-](/img/structure/B13729362.png)



![tert-butyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate](/img/structure/B13729409.png)
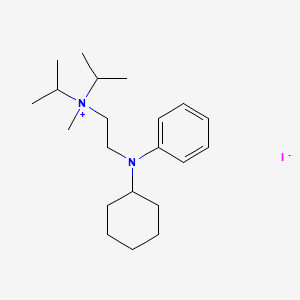
![2-phenylImidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B13729421.png)
